Boc-D-Glu(Obzl)-Oh Boc-D-Glu(Obzl)-Oh
Brand Name: Vulcanchem
CAS No.: 35793-73-8
VCID: VC21541405
InChI: InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol

Boc-D-Glu(Obzl)-Oh

CAS No.: 35793-73-8

Cat. No.: VC21541405

Molecular Formula: C17H23NO6

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Glu(Obzl)-Oh - 35793-73-8

CAS No. 35793-73-8
Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Standard InChI InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1
Standard InChI Key AJDUMMXHVCMISJ-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Chemical Structure and Physicochemical Properties

Boc-D-Glu(OBzl)-OH belongs to the class of N-Boc-protected amino acids with the molecular formula C₁₇H₂₃NO₆ and a molecular weight of 337.37 g/mol . Its structure comprises a D-glutamic acid backbone, where the α-amino group is blocked by the Boc group, and the γ-carboxylic acid is esterified with a benzyl group. The stereochemistry at the α-carbon is critical for its application in synthesizing enantiomerically pure peptides .

Table 1: Key Specifications of Boc-D-Glu(OBzl)-OH

PropertyValueSource
CAS Number35793-73-8
Molecular FormulaC₁₇H₂₃NO₆
Molecular Weight337.37 g/mol
Purity≥98% (by titration)
Melting Point93.5–99.5°C
Storage ConditionsAmbient temperature
Protective Group RemovalHF, TFMSA, or hydrogenolysis (Bzl); TFA (Boc)

The benzyl ester group enhances solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), facilitating its use in SPPS . The Boc group, stable under basic conditions, is cleaved under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane .

Synthesis and Industrial Production

Synthetic Route

The synthesis of Boc-D-Glu(OBzl)-OH involves sequential protection of D-glutamic acid:

  • Amino Group Protection: Reaction of D-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) yields N-Boc-D-glutamic acid .

  • Carboxyl Group Protection: The γ-carboxylic acid is esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents .

The reaction sequence ensures high regioselectivity, with the γ-ester formed preferentially due to steric and electronic factors. Industrial-scale production employs automated synthesizers and high-performance liquid chromatography (HPLC) for purification, achieving yields exceeding 85% .

Quality Control

Lot-specific data, including residual solvent content and enantiomeric excess, are verified via:

  • Titration: Quantifies active amino groups to confirm Boc protection efficiency .

  • Chiral HPLC: Ensures >99% enantiomeric purity by separating D- and L-isomers .

Applications in Peptide and Polymer Science

Peptide Synthesis

Boc-D-Glu(OBzl)-OH is a cornerstone in Boc-SPPS, particularly for incorporating D-glutamic acid residues into peptides. The benzyl ester’s stability during iterative coupling cycles prevents undesired side reactions, while its cleavage under anhydrous HF or TFMSA enables precise γ-carboxyl deprotection . For example, this derivative has been used to synthesize:

  • Antimicrobial peptides: Incorporating D-amino acids to enhance protease resistance .

  • Receptor-targeted ligands: Facilitating γ-carboxyl-mediated interactions with biological targets .

Poly-α-Glutamic Acid Production

The compound serves as a monomer in synthesizing poly-α-glutamic acid (PGA) via ring-opening polymerization of its N-carboxy anhydride (NCA) derivative. Key advantages include:

  • Suppressed Pyroglutamate Formation: Unlike γ-methyl or γ-ethyl esters, the γ-benzyl ester minimizes spontaneous cyclization during polymerization .

  • Controlled Deprotection: Post-polymerization treatment with TFA removes Boc groups without affecting the benzyl ester, enabling subsequent functionalization .

Analytical Characterization Methods

Structural Confirmation

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 338.37 [M+H]⁺ .

  • Infrared (IR) Spectroscopy: Detects carbonyl stretches of the Boc (1680 cm⁻¹) and benzyl ester (1720 cm⁻¹) groups .

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